molecular formula C10H11BrN2OS B1379091 1-Benzofuran-2-ylmethyl imidothiocarbamate hydrobromide CAS No. 1426290-59-6

1-Benzofuran-2-ylmethyl imidothiocarbamate hydrobromide

Cat. No.: B1379091
CAS No.: 1426290-59-6
M. Wt: 287.18 g/mol
InChI Key: QEJCHCAJCBZKNB-UHFFFAOYSA-N
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Description

1-Benzofuran-2-ylmethyl imidothiocarbamate hydrobromide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is a white crystalline powder that is soluble in water and organic solvents.

Preparation Methods

The synthesis of 1-Benzofuran-2-ylmethyl imidothiocarbamate hydrobromide typically involves the reaction of benzofuran-2-ylmethylamine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then treated with hydrobromic acid to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity .

Chemical Reactions Analysis

1-Benzofuran-2-ylmethyl imidothiocarbamate hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the imidothiocarbamate group is replaced by other nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzofuran-2-ylmethyl imidothiocarbamate hydrobromide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens.

    Medicine: Research has indicated its potential use in the development of new therapeutic agents for the treatment of diseases such as cancer and psoriasis.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzofuran-2-ylmethyl imidothiocarbamate hydrobromide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes involved in microbial metabolism, leading to the disruption of cellular processes and ultimately cell death. Additionally, it may interact with DNA and proteins, causing structural and functional alterations .

Comparison with Similar Compounds

1-Benzofuran-2-ylmethyl imidothiocarbamate hydrobromide can be compared with other similar compounds such as:

    Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Imidothiocarbamate derivatives: These compounds are known for their antimicrobial and antifungal activities and are used in various therapeutic applications. The uniqueness of this compound lies in its combined structural features, which confer enhanced bioactivity and specificity compared to its individual components.

Properties

IUPAC Name

1-benzofuran-2-ylmethyl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS.BrH/c11-10(12)14-6-8-5-7-3-1-2-4-9(7)13-8;/h1-5H,6H2,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJCHCAJCBZKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CSC(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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